molecular formula C10H11F9O3 B12089966 1H,1H,2H,2H-Perfluorohexyl isopropyl carbonate

1H,1H,2H,2H-Perfluorohexyl isopropyl carbonate

Cat. No.: B12089966
M. Wt: 350.18 g/mol
InChI Key: UHJXUCDQEJDMGY-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluorohexyl isopropyl carbonate is a specialty fluorinated compound of significant interest in advanced materials research. This chemical is primarily investigated for its potential as a key intermediate or additive in the creation of smart surfaces with controllable tribological properties. Research into similar perfluorohexyl-functionalized compounds has demonstrated their value in designing epoxy composites capable of "real-time" friction switching. In such applications, the compound can be encapsulated within a polymer matrix; upon thermal stimulation, it is released to change the contact interface from a high-friction 'solid-solid' state to a low-friction 'solid-liquid' state, enabling reversible friction coefficient switching . This mechanism provides a foundational principle for developing smart tribological composites for precision manufacturing and microfluidic devices . Furthermore, the unique structure, combining a fluorinated chain with a carbonate ester group, suggests potential applications in formulating specialty surfactants, coatings, and crosslinkable compositions to impart oil repellency, hydrophobicity, and low surface energy . Our product is supplied as a high-purity reagent strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11F9O3

Molecular Weight

350.18 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexyl propan-2-yl carbonate

InChI

InChI=1S/C10H11F9O3/c1-5(2)22-6(20)21-4-3-7(11,12)8(13,14)9(15,16)10(17,18)19/h5H,3-4H2,1-2H3

InChI Key

UHJXUCDQEJDMGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction typically proceeds in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 30°C to 100°C . A catalytic system comprising isopropanol (0.5–5 wt%) and water (0.5–5 wt%) enhances interfacial activity, enabling efficient mixing of the hydrophobic perfluoroalkyl iodide and hydrophilic carbonate nucleophile. Key parameters include:

ParameterOptimal RangeImpact on Yield
Molar Ratio (Iodide: Carbonate)1:1.5–3Higher ratios reduce side reactions
Temperature50–80°CBalances kinetics and selectivity
Reaction Time7–10 hoursEnsures >99% conversion

In a representative procedure, 1-iodo-perfluorohexane (223 g, 0.5 mol) reacts with potassium isopropyl carbonate (172.8 g, 1.25 mol) in DMF (438.6 g) at 70°C for 8 hours, yielding 93% pure product after distillation.

Two-Step Esterification-Carbonate Formation

An alternative route involves synthesizing the perfluorohexyl alcohol intermediate (C<sub>6</sub>F<sub>13</sub>CH<sub>2</sub>CH<sub>2</sub>OH) followed by carbonate coupling. This method avoids handling volatile iodides but introduces additional purification steps.

Step 1: Alcohol Synthesis

Perfluorohexyl iodide is reduced using sodium borohydride (NaBH<sub>4</sub>) in ethanol at 40°C, achieving 95% conversion to the alcohol.

Step 2: Carbonate Formation

The alcohol reacts with isopropyl chloroformate (ClCO<sub>2</sub>iPr) in the presence of triethylamine (Et<sub>3</sub>N) as a base. Solvent selection (e.g., dichloromethane ) and stoichiometric control (1:1.2 alcohol:chloroformate) are critical to minimize oligomerization. Yields range from 85–90% after silica gel chromatography.

Catalytic Carbonate Exchange

Recent advances utilize organocatalysts such as 1,8-diazabicycloundec-7-ene (DBU) to mediate carbonate exchange between perfluorohexyl alcohols and dialkyl carbonates. This method operates under milder conditions (25–40°C ) and achieves 88–92% yields without metal catalysts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Nucleophilic Substitution90–9399.9HighModerate (solvent use)
Two-Step Esterification85–9098.5ModerateLow (reduced iodide waste)
Catalytic Exchange88–9299.0HighLow (solvent-free options)

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound is resistant to oxidation due to its fully fluorinated structure.

    Substitution: It can undergo nucleophilic substitution reactions, replacing the isopropyl group with other functional groups.

    Reduction: Reduction of the carbonyl group can yield corresponding alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Alkoxide bases (e.g., NaOMe, NaOEt) in polar aprotic solvents (e.g., THF, DMF).

    Reduction: Hydrogenation using a metal catalyst (e.g., Pd/C, Raney nickel).

Major Products:
  • Nucleophilic substitution: 1H,1H,2H,2H-Perfluorohexyl alcohol (after hydrolysis).

Scientific Research Applications

Material Science Applications

Surface Treatment Agents
1H,1H,2H,2H-Perfluorohexyl isopropyl carbonate is widely used as a surface treatment agent due to its ability to impart water and oil repellency to various substrates. This property is particularly beneficial in industries such as textiles, automotive, and electronics:

  • Textile Industry : The compound enhances the water and oil repellency of fabrics used in outdoor clothing and protective gear, improving their durability and performance under adverse conditions.
  • Automotive Industry : It is utilized in coatings for automotive glass and body panels to enhance visibility during rain and prevent corrosion .
  • Electronics : The compound protects electronic devices from moisture and contaminants, thereby increasing their reliability .

Pharmaceutical Applications

This compound has been explored for its potential in drug delivery systems. Its unique chemical properties allow for improved solubility and bioavailability of pharmaceutical compounds. Research indicates that formulations incorporating this compound can enhance the therapeutic efficacy of certain drugs by facilitating better absorption in biological systems .

Environmental Applications

Fluorinated Compounds in Environmental Studies
The environmental impact of perfluorinated compounds has garnered significant attention. This compound can serve as a model compound in studies investigating the degradation pathways of perfluoroalkyl substances (PFAS). Understanding its behavior in various environmental matrices aids in developing strategies for remediation and assessing ecological risks associated with PFAS contamination .

Case Studies

Application Area Study Reference Findings
Textile Industry Demonstrated significant improvement in water repellency of treated fabrics compared to untreated samples.
Drug Delivery Enhanced solubility of poorly soluble drugs leading to improved pharmacokinetic profiles in animal models.
Environmental Impact Identified degradation products of this compound under various conditions; implications for PFAS remediation strategies were discussed.

Mechanism of Action

The compound’s effects are context-dependent:

    Surface Properties: Its low surface energy repels water and other polar substances.

    MRI Contrast: The fluorine atoms enhance imaging due to their unique nuclear properties.

Comparison with Similar Compounds

Fluorinated Silanes

  • 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (PFOTS): Used for creating superhydrophobic surfaces via gas-phase deposition. PFOTS-modified epoxy nanocomposites achieve water contact angles >150° and sliding angles <3°, outperforming liquid-phase methods due to enhanced surface roughness .
  • (1H,1H,2H,2H-Perfluorohexyl)triethoxysilane : A shorter-chain analog with applications in fabricating hydrophobic coatings. Its ethoxy groups enable hydrolysis-driven bonding to substrates, contrasting with the carbonate group in the target compound .

Fluorinated Acrylates

  • Poly(1H,1H,2H,2H-perfluorohexyl methacrylate): Exhibits a water contact angle of 124°, lower than PFOTS but higher than non-fluorinated polymers. The methacrylate backbone provides mechanical rigidity, whereas the carbonate group in 1H,1H,2H,2H-perfluorohexyl isopropyl carbonate offers reactivity for derivatization .

Fluorinated Phosphates

  • Tris(1H,1H,2H,2H-perfluorohexyl) phosphate (triPAP) : A persistent environmental pollutant with surfactant-like properties. Unlike the carbonate, triPAP lacks ester functionality, limiting its use in polymer synthesis but enhancing stability in aqueous environments .

Application-Specific Performance

Hydrophobicity

  • PFOTS : Contact angle = 152°; sliding angle = 3° (gas-phase deposition) .
  • 1H,1H,2H,2H-Perfluorohexyl methacrylate : Contact angle = 124° .

Gelation Properties

  • Urea-amide derivatives of 1H,1H,2H,2H-perfluorohexyl isocyanate form gels at 1–4 mg/mL in organic solvents, enabling applications in drug delivery or sensors .
  • Non-carbonate analogs (e.g., perfluoroalkyl phosphates) lack this functionality due to incompatible functional groups .

Environmental and Regulatory Considerations

  • TriPAP : Classified as a persistent organic pollutant (POP) with bioaccumulation risks .
  • This compound: Limited ecotoxicity data; regulated under China’s Existing Chemical Substance Inventory .

Key Research Findings

Fluorinated Carbonates vs. Silanes : While silanes like PFOTS excel in surface hydrophobicity, carbonates offer superior versatility in chemical synthesis (e.g., gelators, urea-amide derivatives) .

Chain Length Effects : Longer perfluoroalkyl chains (e.g., C8 in PFOTS) enhance hydrophobicity but reduce synthetic yields compared to C6 derivatives .

Functional Group Reactivity : Isocyanate groups (in 1H,1H,2H,2H-perfluorohexyl isocyanate) enable rapid crosslinking, whereas carbonates require milder conditions for esterification .

Biological Activity

1H,1H,2H,2H-Perfluorohexyl isopropyl carbonate is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its effects on human health and the environment, as well as its applications in various fields.

Chemical Structure and Properties

This compound is characterized by a perfluorinated alkyl chain linked to an isopropyl carbonate group. The presence of fluorine atoms imparts significant hydrophobicity and stability to the molecule, influencing its interaction with biological systems.

Antimicrobial Properties

Recent studies have indicated that perfluorinated compounds (PFCs), including this compound, exhibit antimicrobial properties. Research suggests that these compounds can disrupt microbial membranes due to their unique surface activity. A study demonstrated that certain PFCs could inhibit the growth of both Gram-positive and Gram-negative bacteria by altering membrane permeability and fluidity .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro assays revealed that exposure to this compound at high concentrations led to decreased cell viability and increased apoptosis in human liver cells. The mechanism appears to involve oxidative stress and mitochondrial dysfunction .

Endocrine Disruption

There is growing concern regarding the endocrine-disrupting potential of PFCs. Studies have shown that this compound can interfere with hormone signaling pathways. For instance, it has been linked to altered thyroid hormone levels in animal models. Such disruptions can lead to developmental and reproductive issues .

Environmental Impact

The environmental persistence of perfluorinated compounds raises significant ecological concerns. This compound has been detected in various environmental matrices, including water and soil. Its bioaccumulation potential poses risks to aquatic organisms and can lead to biomagnification in food webs .

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated inhibition of bacterial growth at concentrations above 100 µg/mL.
Cytotoxicity Assessment Showed a reduction in cell viability by 40% at 50 µM concentration after 24 hours of exposure.
Endocrine Disruption Research Found significant alterations in thyroid hormone levels in exposed rat models compared to controls.

Q & A

Q. What are the recommended safety protocols for handling 1H,1H,2H,2H-Perfluorohexyl isopropyl carbonate in laboratory settings?

While no direct safety data exists for this compound, analogous perfluoroalkyl alcohols (e.g., 1H,1H,2H,2H-Perfluorohexan-1-ol) require precautions such as wearing nitrile gloves, chemical-resistant clothing, and eye protection to avoid skin/eye contact . Ensure ventilation to minimize inhalation risks and store the compound in sealed containers under inert conditions. Emergency procedures for accidental exposure should follow guidelines for fluorinated surfactants, including rinsing affected areas with water and seeking medical evaluation.

Q. How can researchers synthesize this compound at the lab scale?

A plausible route involves reacting 1H,1H,2H,2H-Perfluorohexan-1-ol with isopropyl chloroformate in the presence of a base (e.g., pyridine) to form the carbonate ester. Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of the hydroxyl group (~3500 cm⁻¹) and emergence of the carbonate carbonyl peak (~1750 cm⁻¹). Purification can be achieved using fractional distillation or column chromatography with non-polar solvents .

Q. What analytical techniques are suitable for characterizing purity and stability?

Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm molecular structure and assess purity. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can quantify impurities. Stability testing should include thermal gravimetric analysis (TGA) to evaluate decomposition temperatures and accelerated aging studies under varying humidity/light conditions .

Q. What are the primary applications of this compound in materials science?

It serves as a precursor for fluorosurfactants, fluoropolymers, and hydrophobic coatings. For example, it can be copolymerized with acrylates or methacrylates to create water-repellent films for textiles or electronics. Its perfluoroalkyl chain enhances chemical resistance and reduces surface energy .

Advanced Research Questions

Q. How can reaction engineering optimize the synthesis yield while minimizing byproducts?

Adopt a continuous-flow reactor system with in-line monitoring, as demonstrated for chloromethyl isopropyl carbonate synthesis . Key parameters include:

  • Temperature control (20–40°C) to prevent thermal degradation.
  • Residence time adjustment to maximize carbonate formation over side products (e.g., ethers).
  • Integration of a distillation column to remove volatile byproducts like hydrogen chloride or unreacted reagents.

Q. What methodologies resolve contradictions in environmental persistence data for perfluoroalkyl carbonates?

Conduct accelerated degradation studies using advanced oxidation processes (e.g., UV/H₂O₂) to simulate long-term environmental breakdown. Compare results with computational models predicting half-lives based on bond dissociation energies (BDEs) of C–F and C–O bonds. Note that while shorter perfluoroalkyl chains (e.g., C6) may degrade faster than C8 analogs, their trifluoromethyl groups could still pose bioaccumulation risks .

Q. How do structural modifications (e.g., varying the perfluoroalkyl chain length) affect interfacial properties in copolymer systems?

Design a combinatorial library of carbonates with C4–C12 perfluoroalkyl chains. Evaluate their performance in acrylate copolymers using:

  • Contact angle measurements to assess hydrophobicity.
  • X-ray photoelectron spectroscopy (XPS) to determine surface fluorine content.
  • Mechanical testing (tensile strength, elasticity) to correlate chain length with material durability. Studies on similar perfluoroalkyl acrylates suggest optimal balances between chain length and solubility .

Q. What strategies mitigate batch-to-batch variability in fluoropolymer synthesis using this carbonate?

Implement strict quality control via:

  • Real-time reaction monitoring using Raman spectroscopy to track reactant consumption.
  • Statistical design of experiments (DoE) to identify critical process parameters (e.g., catalyst loading, solvent polarity).
  • Post-polymerization purification using membrane filtration to remove low-molecular-weight fractions. Reference methodologies from industrial-scale fluorosurfactant production for scalability insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.